4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrochloride
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Overview
Description
4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrochloride is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent chlorination to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: Its unique structural properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-(trifluoromethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrochloride
- 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
Uniqueness
4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrochloride is unique due to its specific fusion of the thiazole and pyridine rings, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H9ClN2OS |
---|---|
Molecular Weight |
192.67 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]thiazolo[5,4-c]pyridin-3-one;hydrochloride |
InChI |
InChI=1S/C6H8N2OS.ClH/c9-6-4-1-2-7-3-5(4)10-8-6;/h7H,1-3H2,(H,8,9);1H |
InChI Key |
IUFIKXGIOFPCIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C(=O)NS2.Cl |
Origin of Product |
United States |
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